Anipamil - 83200-10-6

Anipamil

Catalog Number: EVT-260046
CAS Number: 83200-10-6
Molecular Formula: C34H52N2O2
Molecular Weight: 520.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Anipamil is a synthetic phenylalkylamine compound developed as a long-acting calcium channel blocker. [, , , , , , , , , , , , , , , , , , ] It acts as a competitive antagonist at phenylalkylamine binding sites in cardiac membranes, similar to other calcium antagonists. [] Anipamil demonstrates a slow onset of action and prolonged duration of effect compared to verapamil, another calcium channel blocker. [, , , , , ]

(–)-Desmethoxyverapamil ((–)-D888)

Relevance: This compound was used as a radioligand in binding studies to investigate the interaction of anipamil with phenylalkylamine binding sites in cardiac membranes. [] These studies demonstrated that anipamil competitively binds to these sites, albeit with lower potency compared to (–)-D888, (–)-D600, and verapamil. []

(–)-D600 (Gallapamil)

Relevance: This compound was included in binding studies as a competitor for the phenylalkylamine binding site, demonstrating higher binding affinity than anipamil but lower than (–)-D888. [] This comparison helps establish the relative potency of anipamil in binding to this specific site.

(+)-D600

Relevance: Similar to its enantiomer, (+)-D600 was used as a competitor in binding studies, demonstrating significantly lower affinity for the phenylalkylamine binding site compared to anipamil. [] This comparison further elucidates the binding characteristics of anipamil.

Nifedipine

Relevance: Nifedipine serves as a point of comparison for the antiatherosclerotic properties of anipamil. [] While both drugs demonstrate antiatherosclerotic effects, anipamil exhibited greater efficacy in reducing intracellular lipid content, suppressing cell proliferation, and inhibiting extracellular matrix synthesis in cultured human aortic atherosclerotic cells. []

Ronipamil

Relevance: Like anipamil, ronipamil is structurally related to verapamil and shares its calcium channel blocking properties. [, ] Both compounds have been investigated for their potential therapeutic benefits in various cardiovascular conditions, including hypertension, arrhythmias, and myocardial ischemia. [, ]

Nitrendipine

Relevance: Nitrendipine was studied alongside anipamil for its ability to normalize high blood pressure and reduce myocardial calcium content in salt-sensitive DAHL rats. [] This study highlights the potential of both calcium channel blockers in managing hypertension and its associated cardiac complications.

Source and Classification

Anipamil is sourced from various chemical suppliers and is recognized for its pharmaceutical applications. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name, which reflects its classification as a calcium channel antagonist. The compound is often encountered in both research settings and clinical applications.

Synthesis Analysis

Methods

Anipamil hydrochloride can be synthesized using several methods:

  1. Condensation Reaction: The primary synthetic route involves the condensation of 3-methoxyphenylacetonitrile with 3-(2-(3-methoxyphenyl)ethyl)methylamine. This reaction typically requires sodium hydride as a base in an aprotic solvent like dimethylformamide. The product is purified through recrystallization.
  2. Industrial Production: In industrial settings, anipamil hydrochloride is often produced by mixing it with phospholipids in a specific weight ratio (1:2 to 2:1) and then gelling the solution with water at elevated temperatures. This method ensures the production of sterile-filterable solutions suitable for pharmaceutical applications.

Technical Details

The synthesis process must consider factors such as temperature control, reaction time, and purification techniques to ensure high yield and purity of the final product.

Molecular Structure Analysis

Anipamil's molecular structure features a phenylalkylamine core, characterized by a phenyl ring attached to an alkyl chain that includes an amine group. The precise molecular formula is C20_{20}H25_{25}N1_{1}O2_{2}·HCl, indicating the presence of hydrochloride salt in its pharmacologically active form.

Data

  • Molecular Weight: Approximately 327.88 g/mol
  • Chemical Formula: C20_{20}H25_{25}N1_{1}O2_{2}·HCl
Chemical Reactions Analysis

Anipamil undergoes various chemical reactions:

  1. Oxidation: It can be oxidized using agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
  2. Reduction: Reduction reactions may occur under specific conditions, typically involving reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: Anipamil can participate in substitution reactions where functional groups are replaced under specific conditions using halogens or alkylating agents.

Technical Details

The reaction pathways for these transformations are well-documented, allowing for the exploration of various derivatives that can be utilized in further applications.

Mechanism of Action

Anipamil exerts its pharmacological effects primarily through the inhibition of calcium ion influx via L-type calcium channels. This action leads to several physiological outcomes:

  • Negative Inotropic Effect: Decreased force of heart contractions.
  • Vasodilation: Relaxation of blood vessels, resulting in lowered blood pressure.
  • Antiarrhythmic Effects: Suppression of abnormal heart rhythms.
  • Cytoprotective Effects: Protection against cellular damage, particularly in vital organs such as the heart and kidneys .

These mechanisms contribute to its therapeutic efficacy in managing cardiovascular diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Poorly soluble in water (less than 10 mg/liter), necessitating the use of solubilizers for effective formulation.

Chemical Properties

  • Stability: Anipamil is stable under normal conditions but should be protected from light and moisture.
  • pH Sensitivity: Its solubility and stability can vary with pH changes.
Applications

Anipamil has several scientific and medical applications:

  1. Pharmaceutical Research: Used extensively to study calcium channel blockers' effects on cellular processes.
  2. Clinical Use: Effective as an antiarrhythmic medication and for treating stable angina pectoris, showing significant reductions in angina attacks during clinical trials .
  3. Veterinary Medicine: Research indicates potential applications in preventing vascular complications in hypertensive animal models .
Introduction to Anipamil in Pharmacological Research

Historical Development of Phenylalkylamine Calcium Channel Blockers

The discovery and development of phenylalkylamine calcium channel blockers represent a pivotal advancement in cardiovascular pharmacology. The foundational work began in the early 1960s when pharmaceutical companies initiated targeted programs to discover coronary dilators for angina treatment. Knoll AG pioneered this chemical class with the development of verapamil (initially designated D365), which was first synthesized during coronary dilator screening programs [7]. Belgian and French laboratories subsequently contributed to pharmacological characterization, with Paul Janssen's team developing early diphenylmethylpiperazines [7]. The critical conceptual breakthrough occurred when pharmacological studies revealed these compounds interfered with calcium translocation in vascular tissue. Researchers led by Godfraind demonstrated in 1968 that drugs like lidoflazine and cinnarizine antagonized calcium-evoked contractions in depolarized arteries, leading to the term "calcium antagonists" [7]. Concurrently, Albrecht Fleckenstein's electrophysiological studies on verapamil established its specific inhibitory action on electromechanical coupling in cardiac tissue [7]. This dual vascular and cardiac targeting defined the first-generation phenylalkylamines.

The quest for improved therapeutic profiles drove second-generation development, including anipamil (LU 42668). Researchers sought agents with:

  • Longer duration of action: To overcome frequent dosing limitations
  • Enhanced myocardial binding: To optimize antiarrhythmic efficacy
  • Reduced vascular side effects: Particularly the reflex tachycardia observed with earlier agents

Anipamil emerged as a verapamil analogue specifically engineered through molecular modification to address these needs, marking an evolution toward tissue-selective calcium channel blockade [2] [8].

Table 1: Evolution of Phenylalkylamine Calcium Channel Blockers

GenerationRepresentative CompoundsPrimary Development GoalsTimeline
FirstVerapamil, GallopamilCoronary dilation, angina managementEarly 1960s
SecondAnipamilExtended duration, myocardial selectivity, reduced reflex tachycardia1980s

Anipamil’s Structural and Functional Differentiation from Verapamil

Chemical Structure and Binding Characteristics

Anipamil (IUPAC name: 2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile) shares the fundamental phenylalkylamine backbone with verapamil but features critical modifications that confer distinct pharmacological properties. The molecular structure incorporates:

  • Extended hydrophobic side chain: A 14-carbon alkyl extension (tetradecyl group) enhancing membrane partitioning [2] [8]
  • Nitrile group (-C≡N): Replacing verapamil's tertiary amine, increasing receptor binding affinity [8]
  • Bis(3-methoxyphenyl) core: Maintained from verapamil for L-type calcium channel recognition

These structural alterations yield a molecule with molecular weight 520.79 g/mol (C₃₄H₅₂N₂O₂), significantly larger than verapamil's 454.6 g/mol [6] [8]. The structural modifications directly impact receptor interaction kinetics. Binding studies demonstrate anipamil's slower dissociation rate from myocardial L-type calcium channels compared to verapamil, attributed to stronger hydrophobic interactions with channel subunits [5]. This translates to prolonged channel occupancy despite similar initial binding affinity. Experimental evidence shows anipamil's negative inotropic effects persist for >12 hours after washout in isolated rabbit hearts, whereas verapamil's effects reverse completely within 3 hours [5].

Table 2: Structural and Binding Properties of Anipamil vs. Verapamil

PropertyAnipamilVerapamilFunctional Consequence
Molecular Weight520.79 g/mol454.6 g/molEnhanced membrane partitioning
Key Functional GroupsNitrile, tetradecyl chainTertiary amine, isopropylIncreased hydrophobicity, prolonged binding
Myocardial Binding KineticsSlow dissociation (t½ >12h)Rapid dissociation (t½ <3h)Extended duration of action

Organ-Specific Hemodynamic Effects

Anipamil exhibits a distinct hemodynamic profile versus verapamil, characterized by differential effects across vascular beds and organs. Microsphere blood flow studies in pentobarbitone-anesthetized rats reveal anipamil produces:

  • Dose-dependent reductions in mean arterial pressure (5 mg/kg i.v.) primarily through decreased peripheral resistance [1]
  • Differential regional perfusion: Notable increases in blood flow and conductance (flow corrected for pressure) in cardiac (150% baseline), hepatic (120%), and skeletal muscle (135%) vascular beds at 2.5 mg/kg i.v. [1]
  • Reduced perfusion in renal (-25%), intestinal (-30%), and splanic circulations at higher doses [1]

This organ-specific action diverges from verapamil's more uniform vasodilation and likely stems from anipamil's preferential interaction with vascular calcium channels in resistance vessels of muscular beds. Crucially, anipamil administration avoids reflex tachycardia – a limitation observed with verapamil – due to its myocardial binding characteristics that dampen compensatory sympathetic activation [2] [8]. In hypertensive rabbit models, anipamil (40 mg oral daily) significantly reduced aortic smooth muscle thickening while promoting differentiated contractile phenotypes in vascular smooth muscle cells [2].

Anti-Arrhythmic Efficacy

Anipamil demonstrates superior antiarrhythmic properties in experimental models. In conscious rats subjected to coronary artery occlusion:

  • Anipamil (1.0 mg/kg + 0.10 mg/kg/min infusion) reduced ventricular tachycardia (VT) incidence by 70% versus 45% with verapamil at equipotent doses [1] [5]
  • The compound suppressed triggered activity from early afterdepolarizations at concentrations 3-fold lower than required for verapamil [5]
  • Persistent binding to myocardial tissue accounted for continued protection >30 minutes post-washout during reperfusion phases [5]

This enhanced antiarrhythmic profile stems from anipamil's combination of prolonged channel binding and additional modulation of intracellular calcium stores, stabilizing cardiomyocyte electrophysiology during ischemic stress.

Vascular Protective and Anti-Atherosclerotic Properties

Anipamil exhibits vascular effects extending beyond hemodynamic modulation. In cholesterol-fed rabbit models:

  • Daily administration (10 mg/kg) reduced aortic plaque coverage by 52% compared to hypercholesterolemic controls, independent of plasma lipid changes [2]
  • Immunocytochemical analysis revealed increased expression of smooth muscle myosin heavy chain (SM-MyHC) – a differentiation marker – in vascular smooth muscle cells [6]
  • Intimal thickening was attenuated by 75% in hypertensive rabbit aortas following 4-month treatment (40 mg oral daily) [2] [6]

These effects position anipamil uniquely among phenylalkylamines, offering potential vascular remodeling benefits beyond blood pressure control. The drug modulates smooth muscle phenotype toward contractile differentiation states, reducing proliferative responses to hypertensive or hyperlipidemic stimuli.

Table 3: Comparative Functional Properties in Experimental Models

Functional DomainAnipamil PropertiesVerapamil Properties
Regional Blood Flow↑ Cardiac, hepatic, skeletal muscle; ↓ RenalGeneralized vasodilation
Antiarrhythmic EfficacyPersistent VT suppression (>30 min post-washout)Transient protection
Vascular ProtectionPlaque reduction (52%), phenotype modulationLimited structural effects
Subcellular CalciumInhibits mitochondrial uptakeMinimal mitochondrial interaction

Renal Protective Actions

In rat models of subtotal nephrectomy (chronic kidney disease simulation):

  • Anipamil (2 mg/kg/day orally) provided superior renal function preservation versus hydralazine at equivalent blood pressure reduction [6] [10]
  • Treated animals exhibited 40% lower serum creatinine and 50% reduced mortality over 12 weeks [10]
  • Glomerulosclerosis was attenuated through reduced transforming growth factor-β (TGF-β) expression in renal cortex [10]

This renoprotection appears linked to anipamil's preferential afferent arteriole dilation and reduced glomerular hypertension, demonstrating organ-specific benefits beyond verapamil's capabilities.

Properties

CAS Number

83200-10-6

Product Name

Anipamil

IUPAC Name

2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile

Molecular Formula

C34H52N2O2

Molecular Weight

520.8 g/mol

InChI

InChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3

InChI Key

PHFDAOXXIZOUIX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC

Solubility

Soluble in DMSO

Synonyms

Anipamil

Canonical SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.